3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one
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Overview
Description
3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one is a useful research compound. Its molecular formula is C15H9Cl2NOS and its molecular weight is 322.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of benzothiophene derivatives is a key area of interest, with studies highlighting methods to create new donor–acceptor chromophores through ring contraction processes involving benzothiopyranones and amines. These processes yield 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones, demonstrating the versatility of benzothiophene scaffolds in designing chromophores with potential applications in material science and photovoltaics (H. Nakazumi et al., 1990).
Novel Organic Syntheses
Research on heterocyclic ketenethioacetal derivatives, such as the synthesis of 2-bis(methylthio)methylenebenzothiophen-3(2H)-one, opens pathways to generating compounds with diverse reactivities. These compounds exhibit versatility in reacting with nucleophiles, yielding products with potential applications in medicinal chemistry and agriculture (Y. Tominaga et al., 1975).
Material Science and Photovoltaics
The study on the design and theoretical analysis of fluorinated small molecule donor materials for organic solar cells, including modifications with end-capped acceptor molecules, showcases the application of benzothiophene derivatives in enhancing the electro-optical and photovoltaic properties of organic semiconductors. This research highlights the potential of these compounds in developing more efficient solar energy harvesting technologies (Usama Mubashar et al., 2021).
Catalysis and Organic Transformations
Explorations into the regioselective synthesis of C3 alkylated and arylated benzothiophenes demonstrate the development of novel methods for the functionalization of benzothiophene S-oxides. These methods, which do not require precious metals or high temperatures, offer a more efficient and sustainable approach to elaborating benzothiophenes, which are crucial for medicinal chemistry and materials science (Harry J. Shrives et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2,5-dichlorophenyl)iminomethyl]-2-benzothiophen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c16-9-5-6-12(17)13(7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYUJJWYZKGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.